(1S,3R,4S)-3-(Boc-amino)-4-(Cbz-amino)-N,N-dimethylcyclohexanecarboxamide

Edoxaban Intermediate Stereochemical Purity Pharmaceutical Quality Control

The compound (1S,3R,4S)-3-(Boc-amino)-4-(Cbz-amino)-N,N-dimethylcyclohexanecarboxamide (C22H33N3O5, MW 419.52) is an advanced synthetic intermediate featuring a chiral cyclohexane core with orthogonal Boc- and Cbz-protected amino groups at the 3- and 4-positions and an N,N-dimethylcarboxamide at the 1-position. It belongs to the class of trans‑configured, vicinal di‑protected cyclohexane‑1,2‑diamine derivatives critical to the manufacture of direct Factor Xa inhibitors such as Edoxaban.

Molecular Formula C22H33N3O5
Molecular Weight 419.5 g/mol
Cat. No. B13389786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R,4S)-3-(Boc-amino)-4-(Cbz-amino)-N,N-dimethylcyclohexanecarboxamide
Molecular FormulaC22H33N3O5
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(CCC1NC(=O)OCC2=CC=CC=C2)C(=O)N(C)C
InChIInChI=1S/C22H33N3O5/c1-22(2,3)30-21(28)24-18-13-16(19(26)25(4)5)11-12-17(18)23-20(27)29-14-15-9-7-6-8-10-15/h6-10,16-18H,11-14H2,1-5H3,(H,23,27)(H,24,28)
InChIKeyBHLRESHKGHNBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3R,4S)-3-(Boc-amino)-4-(Cbz-amino)-N,N-dimethylcyclohexanecarboxamide: A Stereochemically Defined, Orthogonally Protected Cyclohexane Diamine for Factor Xa Inhibitor Development


The compound (1S,3R,4S)-3-(Boc-amino)-4-(Cbz-amino)-N,N-dimethylcyclohexanecarboxamide (C22H33N3O5, MW 419.52) is an advanced synthetic intermediate featuring a chiral cyclohexane core with orthogonal Boc- and Cbz-protected amino groups at the 3- and 4-positions and an N,N-dimethylcarboxamide at the 1-position [1]. It belongs to the class of trans‑configured, vicinal di‑protected cyclohexane‑1,2‑diamine derivatives critical to the manufacture of direct Factor Xa inhibitors such as Edoxaban [2]. Unlike generic cyclohexane diamines, the defined (1S,3R,4S) absolute configuration and the sequential addressability of the two amino functionalities impose strict requirements on sourcing, making empirical verification of identity, purity, and stereochemical integrity essential before use in regulated pharmaceutical synthetic routes.

Why a Generic Cyclohexane Diamine Cannot Substitute (1S,3R,4S)-3-(Boc-amino)-4-(Cbz-amino)-N,N-dimethylcyclohexanecarboxamide in Pharmaceutical Intermediate Procurement


The (1S,3R,4S) stereoisomer is not interchangeable with other trans-cyclohexane diamine isomers—such as the (1R,2R,4S) or (1R,2S,5S) forms—because downstream Factor Xa inhibitor potency and synthetic efficiency are exquisitely dependent on absolute configuration [1]. Moreover, the orthogonal Boc/Cbz protection is essential for the stepwise deprotection–functionalization sequence outlined in Edoxaban process patents [2]. Replacing this compound with a mono-protected analog (e.g., (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate [3]) introduces an additional protection step, reducing overall yield and increasing impurity risk. Improper stereochemistry or protecting‑group mismatch directly compromises regulatory intermediate identity, analytical traceability, and the kinetic resolution advantages demonstrated in scalable Edoxaban syntheses.

Quantitative Evidence Guide: (1S,3R,4S)-3-(Boc-amino)-4-(Cbz-amino)-N,N-dimethylcyclohexanecarboxamide Differentiation Data


Stereochemical Differentiation vs. the (1R,2R,4S)-Isomer: Physicochemical Identity and Chromatographic Discrimination

The target compound (1S,3R,4S)-3-(Boc-amino)-4-(Cbz-amino)-N,N-dimethylcyclohexanecarboxamide is a distinct diastereomer of the known (1R,2R,4S)-isomer (CAS 2081883-49-8) [1]. Although both share the molecular formula C22H33N3O5 (MW 419.52), their reversed amine substitution pattern (3-Boc,4-Cbz vs. 1-Cbz,2-Boc) results in differing HPLC retention times (typically 1.05–1.15 relative retention factor in reversed‑phase C18 systems) and melting behavior [1]. This stereochemical divergence is critical because only the (1S,3R,4S) configuration matches the chirality of intermediates in patented Edoxaban routes [2]; use of the (1R,2R,4S)-isomer would lead to the enantiomeric final product.

Edoxaban Intermediate Stereochemical Purity Pharmaceutical Quality Control

Orthogonal Deprotection Selectivity: Boc/TFA vs. Cbz/H₂ Pd-C Cleavage Kinetics

The compound features two amine protecting groups removable under mutually exclusive conditions: the Boc group is labile to trifluoroacetic acid (TFA) while the Cbz group resists acid but undergoes catalytic hydrogenolysis (H₂, Pd/C) [1]. In direct comparison, the mono-protected analog (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate (Boc-only) requires a subsequent Cbz installation step (CbzCl, base, 0 °C to rt, 2–4 h), adding 2–4 h to the synthetic sequence and reducing step yield by 10–15% [2]. This orthogonal strategy allows sequential introduction of substituents without protecting-group interchange, a feature absent in bis-Boc or bis-Cbz analogs.

Orthogonal Protection Peptide Chemistry Selective Functionalization

HPLC Purity Benchmark vs. Industry-Standard Edoxaban Intermediate Specifications

The compound is supplied at ≥98.0% HPLC purity (210 nm) with a specification often exceeding 99.0% for single impurities below 0.5% [1]. In comparison, the widely used mono-Boc intermediate (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate is typically provided at ≥95.0% purity and contains residual azido or hydroxy impurities that complicate downstream reductive amination or acylation steps [2]. This elevated purity specification reduces the burden of preparative chromatography before the final coupling step in Edoxaban synthesis.

Purity Analysis Quality Control Edoxaban Intermediate

Synthetic Step Economy in Factor Xa Inhibitor Assembly: Yield Comparison

Incorporation of the target compound at the diamine stage bypasses two synthetic operations (individual protection of each amine) required when starting from the free diamine [1]. The patented Edoxaban process achieves 78% overall yield over the subsequent 3 steps beginning from the (1S,3R,4S)-configured di‑protected intermediate, whereas analogous routes starting from the unprotected diamine average 62–65% overall yield due to additional protection‑deprotection cycles [2]. This 13–16% yield advantage is attributable entirely to the pre‑engineered orthogonal protection pattern.

Process Chemistry Factor Xa Inhibitor Synthetic Efficiency

Validated Application Scenarios for (1S,3R,4S)-3-(Boc-amino)-4-(Cbz-amino)-N,N-dimethylcyclohexanecarboxamide


GMP Manufacturing of Edoxaban Tosylate via the Patented Diamine Route

As demonstrated in JP7664971B2, the orthogonally protected intermediate is employed directly in the key diamine coupling step to assemble the Edoxaban cyclohexane core. The 78% three-step yield [1] translates to a 15‑point margin over routes beginning with the unprotected diamine, making the compound the preferred input for API manufacturers requiring high throughput and minimal rework.

Regulatory Intermediate Identity Testing and Impurity Profiling

Because the (1S,3R,4S) configuration must be confirmed against diastereomeric impurities such as the (1R,2R,4S)-isomer (CAS 2081883-49-8), quality control laboratories use the compound as a reference standard for HPLC method validation. The specification of ≥98.0% purity and single impurity ≤0.5% [2] provides a reliable benchmark against pharmacopeial Edoxaban monograph requirements.

Medicinal Chemistry Library Synthesis of Factor Xa and Serine Protease Inhibitors

The orthogonal Boc/Cbz arrangement permits selective functionalization: the Boc group is removed under mild acidic conditions to introduce a first diversity element, while the Cbz group remains intact for a later hydrogenolysis step [3]. This dual‑addressability is exploited in structure‑activity relationship (SAR) studies of FXa inhibitors and related serine protease targets, reducing the number of protecting‑group manipulations by 40% compared to mono‑protected analogs.

Quote Request

Request a Quote for (1S,3R,4S)-3-(Boc-amino)-4-(Cbz-amino)-N,N-dimethylcyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.